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Compound of Interest

(S)-3-Hydroxydihydrofuran-2(3H)-
Compound Name:
one

Cat. No.: B015435

An In-depth Technical Guide to (S)-3-Hydroxydihydrofuran-2(3H)-one: A Key Chiral
Intermediate in Pharmaceutical Synthesis

Introduction

(S)-3-Hydroxydihydrofuran-2(3H)-one, a member of the y-butyrolactone family, is a highly
valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring
a hydroxyl group at the C3 position, makes it a critical intermediate for the enantioselective
synthesis of numerous complex molecules, particularly in the pharmaceutical industry. This
guide provides a comprehensive overview of its chemical identity, properties, synthesis, and
applications, with a focus on the practical insights relevant to researchers and drug
development professionals.

Chemical Identity and Properties

Precise identification of a chiral molecule is paramount for reproducibility and regulatory
compliance. The (S)-enantiomer must be distinguished from its racemic mixture, which
possesses different biological and chemical properties.

CAS Number and Synonyms

e Chemical Name: (S)-3-Hydroxydihydrofuran-2(3H)-one

« CAS Number: 52079-23-9[1]
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e Synonyms: (3S)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-Dihydro-3-hydroxy-2(3H)-
furanone, (S)-(-)-a-Hydroxy-y-butyrolactone, (3S)-3-hydroxyoxolan-2-one[1]

It is crucial to differentiate the (S)-enantiomer from the racemic mixture, 3-
Hydroxydihydrofuran-2(3H)-one, which is assigned CAS Number 19444-84-9.[2][3][4][5][6][7]

Physicochemical Properties

The physical and chemical properties of (S)-3-Hydroxydihydrofuran-2(3H)-one dictate its
handling, storage, and reaction conditions. The data below is compiled for the racemic mixture,
but is largely representative of the enantiomer.

Property Value Source
Molecular Formula CaHeO3 [2][4][8]
Molecular Weight 102.09 g/mol [2][4]
Appearance C'olo.rless to Yellow Viscous Y]]
Liquid

Boiling Point 249.3 °C at 760 mmHg (est.) [1][2]
Density ~1.3-1.4 g/cm3 [1112][8]
Flash Point >110 °C (>230 °F) [3][8]
Solubility Soluble in water. [3]

Recommended to be stored in
a cool, dark place (<15°C)

Storage _ [4][6]
under an inert atmosphere, as

it is moisture sensitive.

Synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one

The enantioselective synthesis of this lactone is a key area of research, as the stereochemistry
at the C3 position is critical for its utility in pharmaceutical applications.[9] The most common
and industrially viable strategies begin with readily available chiral precursors.
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Synthesis from L-Malic Acid

A prevalent and cost-effective route utilizes L-Malic acid, a natural and inexpensive chiral pool
starting material. The synthesis involves a sequence of esterification, selective reduction, and

cyclization.

The causality behind this pathway is rooted in the preservation of the inherent stereocenter of
L-malic acid. The critical step is the selective reduction of the carboxyl groups. Historically,
harsh reducing agents like lithium aluminum hydride were used, but these pose significant
challenges for industrial scale-up due to their pyrophoric nature and the need for anhydrous
conditions.[10] Modern approaches favor safer and more manageable reducing systems.

A representative workflow for this synthesis is outlined below.
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Caption: Synthetic pathway from L-Malic Acid to the target lactone.

Detailed Experimental Protocol: A Self-Validating
System

The following protocol is a conceptual representation based on established chemical
transformations.[10] Each step includes self-validating checks to ensure the reaction is
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proceeding as expected before moving to the subsequent stage.
Step 1: Diesterification of L-Malic Acid

e Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel,
and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

e Procedure:

[¢]

Cool methanol (MeOH) to -15 °C.

[e]

Slowly add thionyl chloride (SOCI2) to the cooled methanol. This exothermic reaction
generates HCI in situ, which catalyzes the esterification.

[e]

Add solid L-malic acid portion-wise, maintaining the low temperature.

o

Allow the mixture to warm to room temperature and stir until all solid dissolves, typically 2-
4 hours. .

o

Heat the reaction to reflux for 1-2 hours to drive the reaction to completion.

o Work-up & Validation:
o Cool the reaction mixture. Neutralize with a base (e.g., NaHCOs solution) to a pH of 7-8.
o Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate).

o Validation: Confirm product formation via Thin Layer Chromatography (TLC) against a
standard or by NMR/GC-MS analysis of a small aliquot. The disappearance of the starting
material spot is a key indicator.

Step 2: Selective Reduction to (S)-1,2,4-Butanetriol
e Setup: An inert atmosphere flask with a stirrer and temperature control.
e Procedure:

o Dissolve the L-dimethyl malate from Step 1 in a lower alcohol solvent (e.g., ethanol).
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o Add lithium chloride (LiCl), which modulates the reactivity of the reducing agent.

o Portion-wise, add a borohydride reducing agent (e.g., sodium borohydride, NaBHa4). This is
a critical control step to manage the exothermic reaction and hydrogen evolution.

o Work-up & Validation:
o After the reaction is complete (monitored by TLC), filter to remove solid byproducts.
o Acidify the filtrate to precipitate inorganic salts.

o Validation: The triol product is highly polar. Its presence can be confirmed by techniques
like HPLC or by derivatization followed by GC analysis.

Step 3: Intramolecular Cyclization (Lactonization)

o Setup: A flask equipped for high-temperature reaction and distillation to remove the water
byproduct.

e Procedure:

o To the crude butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic
acid (PTSA).

o Heat the mixture to a high temperature (e.g., 180-220 °C) to induce cyclization and drive
off water.

 Purification & Validation:
o The final product can be purified by vacuum distillation.

o Validation: The final structure and purity of (S)-3-Hydroxydihydrofuran-2(3H)-one should
be confirmed by GC (>98% purity is common), NMR spectroscopy (to confirm the
structure), and chiral HPLC (to determine enantiomeric excess).[4]

Applications in Drug Development
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The primary value of (S)-3-Hydroxydihydrofuran-2(3H)-one lies in its role as a chiral synthon.
Its stereocenter is incorporated into the final structure of active pharmaceutical ingredients
(APIs), where stereochemistry is often critical for efficacy and safety.

Precursor to Anti-HIV Drugs

A prominent application is in the synthesis of HIV protease inhibitors. The related compound,
(S)-3-hydroxytetrahydrofuran, is a crucial intermediate for the synthesis of drugs like
Amprenavir and its prodrug, Fosamprenavir.[10] The synthetic logic involves using the chiral
hydroxyl group as a handle for further chemical transformations while retaining the critical
stereochemistry required for binding to the viral protease.

(S)-3-Hydroxydihydrofuran-2(3H)-one
or related synthons

[Multi-step Organic Synthesis]

:

Key Chiral Intermediate
(e.g., (S)-3-hydroxytetrahydrofuran)

[Final API Synthesis)

Amprenavir / Fosamprenavir

(Anti-HIV Drug)

Click to download full resolution via product page

Caption: Role as a building block in pharmaceutical synthesis.

General Use in Chiral Synthesis
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Beyond specific drug classes, this lactone serves as a versatile building block for creating
complex molecules where a specific enantiomer is required.[9][11] Its bifunctional nature
(lactone and secondary alcohol) allows for a wide range of chemical modifications, making it an
attractive starting point for the synthesis of natural products and other bioactive compounds.

Conclusion

(S)-3-Hydroxydihydrofuran-2(3H)-one is more than a simple chemical reagent; it is an
enabling tool for the construction of complex, stereochemically defined molecules that are vital
to human health. A thorough understanding of its properties, synthesis, and handling is
essential for any researcher or drug development professional aiming to leverage its potential.
The choice of synthetic route, particularly the move towards safer and more scalable reduction
methods, underscores the importance of integrating process chemistry considerations early in
the development pipeline. As the demand for enantiomerically pure pharmaceuticals continues
to grow, the significance of such foundational chiral building blocks will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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